molecular formula C17H26N6O3 B5546717 1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione

1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione

Cat. No. B5546717
M. Wt: 362.4 g/mol
InChI Key: MHDIIQUHDQZHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors to the formation of the desired complex structures. For instance, an efficient eight-step synthesis starting from oxoacetic acid monohydrate was developed, demonstrating the complexity involved in synthesizing such compounds (Vaid et al., 2013). Additionally, a concise and regioselective synthesis approach was reported for 1-alkyl-4-imidazolecarboxylates, showcasing the strategic planning required in the synthesis of related molecular frameworks (Helal & Lucas, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific functional groups and bonding arrangements. For example, the presence of imidazole and piperidine rings in the molecule's structure contributes to its unique chemical behavior and potential biological activity. X-ray crystallography and spectral data are commonly employed to confirm the molecular structures of synthesized compounds, ensuring the accuracy of the chemical synthesis process.

Chemical Reactions and Properties

Compounds with imidazolidinedione and related structures participate in various chemical reactions, reflecting their reactive nature. For example, reactions with primary amines can yield novel derivatives, demonstrating the versatility of these compounds in chemical transformations (Helal & Lucas, 2002). Their reactivity can be exploited in synthesizing a wide range of chemical entities with potential biological activities.

Scientific Research Applications

Antimicrobial Activities

The synthesis and antimicrobial efficacy of imidazo[1,2-a]pyridine-3-carboxamide derivatives, closely related to the queried compound, have been investigated. These compounds have demonstrated significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Notably, compounds with specific electron-donating groups and linkers, such as the N-[2-(piperazin-1-yl)ethyl] moiety, showcased notable antimycobacterial activity, highlighting the potential of these scaffolds in the development of new antimicrobial agents (Lv et al., 2017).

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing the versatility of similar compounds in creating new chemical entities with potential biological activities. These compounds were synthesized through a multi-component cyclocondensation process, indicating a straightforward and efficient method for generating novel derivatives that could have antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Corrosion Inhibition

An experimental and theoretical study on a derivative, 1-(2-ethylamino)-2-methylimidazoline, has shown promising results as a corrosion inhibitor for carbon steel in acid media. This suggests that the chemical structure related to the queried compound could be effectively utilized in industrial applications to prevent corrosion, further underlining the compound's utility beyond pharmacological applications (Cruz et al., 2004).

properties

IUPAC Name

1-[2-[4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]piperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3/c1-20(2)9-10-22-8-5-18-16(22)13-3-6-21(7-4-13)15(25)12-23-11-14(24)19-17(23)26/h5,8,13H,3-4,6-7,9-12H2,1-2H3,(H,19,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDIIQUHDQZHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CN=C1C2CCN(CC2)C(=O)CN3CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione

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